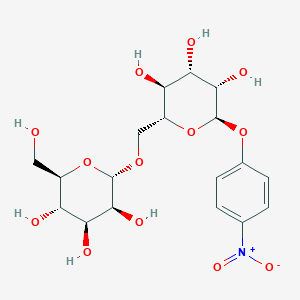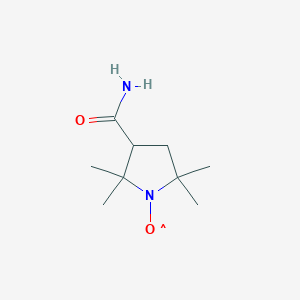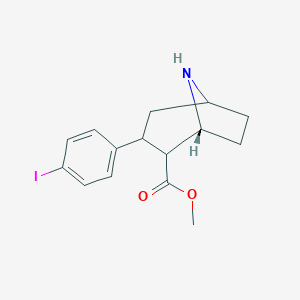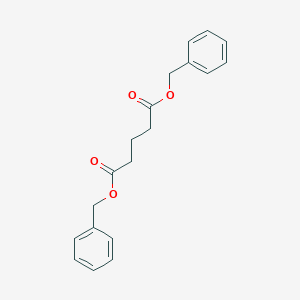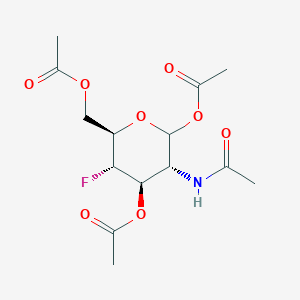
Luteoreticulin
説明
Luteoreticulin (LTR) is a glycoprotein found in the extracellular matrix of many mammalian cells. It is an important component of the extracellular matrix and plays a role in cell adhesion, migration, proliferation, and differentiation. LTR has been studied extensively in the past decade and has been found to have a wide variety of biochemical and physiological effects.
科学的研究の応用
Cell Adhesion
Luteoreticulin has been found to have a significant impact on cell adhesion . This property is crucial in many biological processes, including tissue repair, immune response, and development of organisms. It could potentially be used in research related to these areas.
Cell Migration
Another important application of Luteoreticulin is its influence on cell migration . This is particularly relevant in wound healing, cancer metastasis, and immune response. Understanding how Luteoreticulin affects cell migration could lead to new therapeutic strategies.
Cell Proliferation
Luteoreticulin also affects cell proliferation , which is the process that results in an increase in the number of cells, and is defined by the balance between cell divisions and cell loss through cell death or differentiation. This could be useful in studies related to cancer, as uncontrolled cell proliferation is a characteristic of cancerous cells.
Cell Differentiation
The compound has been shown to influence cell differentiation , the process by which a less specialized cell becomes a more specialized cell type. This is crucial in embryonic development, wound healing, and maintaining the normal physiology of tissues such as the skin and gut.
Mosquitocidal Activity
Luteoreticulin has been found to have mosquitocidal activity against A. aegypti when used at a concentration of 6.25 mg/L . This could potentially be used in the development of new insecticides or repellents.
Nematocidal Activity
In addition to its mosquitocidal activity, Luteoreticulin also has nematocidal activity against C. elegans . This could be useful in the development of treatments for nematode infections.
Structural Variation
Luteoreticulin has been synthesized in a way that allows for structural variation in both the pyran and phenyl rings . This could potentially allow for the development of new compounds with similar properties but different structures.
Biochemical Research
Over the last decade, extensive research has shed light on Luteoreticulin’s multifaceted impacts on both biochemical and physiological aspects . This makes it a valuable compound in various areas of biochemical research.
作用機序
Target of Action
Luteoreticulin, also known as Griseulin, is a nitro-containing bacterial metabolite . It primarily targets Aedes aegypti , a species of mosquito, and Caenorhabditis elegans , a type of nematode . These organisms are affected by the compound when it is used at a concentration of 6.25 mg/L .
Mode of Action
It is known to exhibitmosquitocidal and nematocidal activities This suggests that it interacts with its targets in a way that leads to their death or incapacitation
Biochemical Pathways
It is known that luteoreticulin is a nitro-containing bacterial metabolite . Nitro-containing compounds are often involved in redox reactions and can interact with various biochemical pathways. More research is needed to identify the specific pathways affected by Luteoreticulin.
Pharmacokinetics
Given its mosquitocidal and nematocidal activities, it can be inferred that it has sufficient bioavailability to exert its effects when used at a concentration of 625 mg/L .
Result of Action
The primary result of Luteoreticulin’s action is the death or incapacitation of Aedes aegypti mosquitoes and Caenorhabditis elegans nematodes . This suggests that it has potent bioactive properties that can be harnessed for pest control or other applications.
特性
IUPAC Name |
4-methoxy-3-methyl-6-[(2E,4E)-4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b12-10+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEJHIFBBOR-DSEBWEOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteoreticulin | |
CAS RN |
22388-89-2 | |
| Record name | Luteoreticulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022388892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the correct chemical structure of luteoreticulin?
A1: While initially misidentified as Griseulin, further research revealed the structure of luteoreticulin to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]
Q2: How is luteoreticulin biosynthesized?
A2: Luteoreticulin biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce luteoreticulin, highlighting the potential for rational design in polyketide biosynthesis. [, ]
Q3: Are there any unique aspects to the luteoreticulin PKS system?
A3: Yes, the luteoreticulin PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and luteoreticulin, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []
Q4: What is the geometrical configuration of luteoreticulin?
A4: Luteoreticulin possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []
Q5: Has the synthesis of luteoreticulin been achieved?
A5: Yes, convergent synthetic routes for both luteoreticulin and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]
Q6: What is known about the biological activity of luteoreticulin?
A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on luteoreticulin's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



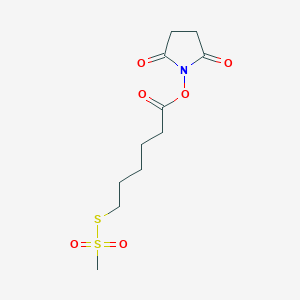

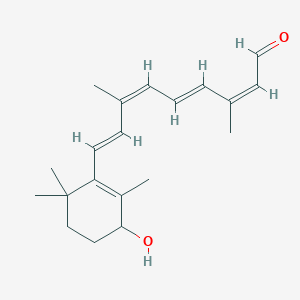
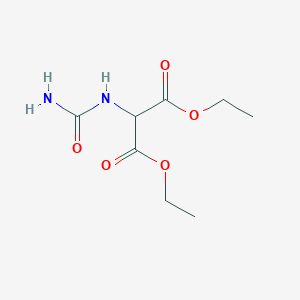
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
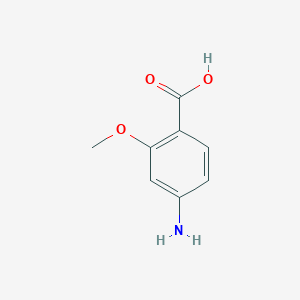
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
